molecular formula C8H4BrNO3 B1345030 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 331646-98-1

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1345030
M. Wt: 242.03 g/mol
InChI Key: YRJWMRDVBYWGKK-UHFFFAOYSA-N
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Description

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that is part of a broader class of oxazine derivatives. These compounds are characterized by their heterocyclic structure containing oxygen and nitrogen atoms within the ring. The presence of a bromine atom at the 8th position of the oxazine ring is a defining feature of this compound, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of oxazine derivatives can be achieved through various methods. For instance, the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature results in a good yield of a related compound, demonstrating the reactivity of the oxazine ring with amines . Similarly, the synthesis of pyrrolo[1,2-a][1,3,5]triazine derivatives from bromopyruvate and triazine-diones indicates that bromocarbonyl compounds can be key intermediates in the formation of oxazine derivatives .

Molecular Structure Analysis

The molecular structure of oxazine derivatives can be quite complex. For example, the crystal structure of an 8-bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine shows an envelope-configured oxazine ring with a fused 8-bromo-1,3-diphenyl group and two bonded phenyl rings, which are not coplanar with each other . This suggests that the substitution pattern on the oxazine ring can significantly affect the overall geometry of the molecule.

Chemical Reactions Analysis

Oxazine derivatives can participate in various chemical reactions. The [4+2]-cycloaddition reaction of a ketene containing both acyl and imidoyl groups to an aldehyde is an example of how oxazine derivatives can be synthesized through cycloaddition reactions . Additionally, the reaction of an oxadiazolo[3,4-c][1,4]benzoxazin-1-one derivative with a phenylboronic acid in the presence of a palladium catalyst illustrates the potential for cross-coupling reactions to modify the oxazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazine derivatives are influenced by their molecular structure. The presence of bromine, a heavy atom, can affect the compound's density and boiling point. The crystal packing of these molecules can be stabilized by weak C—H∙∙∙π interactions, as seen in the crystal structure of the 8-bromo-1,3-diphenyl oxazine derivative . The electronic properties of the oxazine ring, such as its ability to participate in π–π interactions and hydrogen bonding, are also important factors that determine the compound's solubility and reactivity.

Scientific Research Applications

Heterocyclic Compound Synthesis

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione and its derivatives are key in synthesizing a variety of nitrogen-containing heterocyclic structures. These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. Such compounds are synthesized through methods like cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone (Bogdanov & Mironov, 2016).

Antioxidant and Antimicrobial Properties

These compounds, synthesized from heterocyclic anhydrides, have been evaluated for their antimicrobial activity against various human bacterial pathogens and antioxidant properties. For instance, 1H-pyrazino[2,3-][1,3]oxazine-2,4-dione showed significant antioxidant capacity (Sarmiento-Sánchez et al., 2014).

Nanocomposite Catalysis

The synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones, facilitated by CuO@RHA/MCM-41 nanocomposite as a novel catalyst, indicates its potential in green chemistry. This process offers advantages such as mild conditions, excellent yields, simple procedure, and reduced environmental consequences (Nikpassand, Fekri, & Pourahmad, 2018).

Potential Antitubercular Applications

Certain derivatives of 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione have been identified as potential antituberculotics. Their activity is influenced by the electron-accepting properties of the substituents, and introduction of bromine into specific positions also enhances this activity (Waisser et al., 1993).

Microwave-Mediated Synthesis of Heterocycles

Microwave-mediated synthesis involving 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione has been used to create novel heterocycles containing thiazole, oxazole, thiazine, oxazine, thiadiazine, and triazolo-thiadiazine moiety. This method showcases the versatility and efficiency of using microwave irradiation in heterocyclic compound synthesis (Dabholkar & Mishra, 2006).

Cytotoxic Evaluation for Anticancer Properties

Novel quinazolinone derivatives synthesized from 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione have been evaluated for theircytotoxic activity against cancer cell lines like MCF-7 and HeLa. These nitrogen-rich heterocyclic compounds, through structural modifications, show promise as potential anticancer agents. Compounds from this study demonstrated significant cytotoxic activity, highlighting the potential of 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione derivatives in cancer therapy (Poorirani et al., 2018).

Polymer Synthesis

The compound is also instrumental in the synthesis of polyamide-3, achieved through ring-opening polymerization initiated by methanol, dye, and poly(ethylene glycol). This process produces polyamides-3 with definite terminal groups, high purity, and relatively narrow dispersity, indicating its usefulness in creating specific polymeric structures (Maiatska, Belkin, & Ritter, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

8-bromo-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJWMRDVBYWGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649688
Record name 8-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione

CAS RN

331646-98-1
Record name 8-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoisatoic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Jentsch - 2018 - aquila.usm.edu
Natural product total synthesis provides an alternative method for obtaining medicinally relevant compounds in a more efficient process with higher yields than what nature can provide. …
Number of citations: 1 aquila.usm.edu

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